3-Acetylpyridine oxime

Description

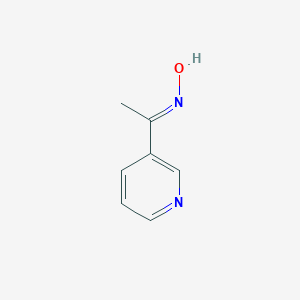

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXORUOQNNOKN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5973-83-1 | |

| Record name | Ketone, methyl 3-pyridyl, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Acetylpyridine (B27631) Oxime

The primary and most established method for synthesizing 3-Acetylpyridine oxime involves the direct reaction of its ketone precursor, 3-acetylpyridine, with a hydroxylamine (B1172632) source.

The most common and straightforward synthesis of this compound is achieved through the condensation reaction between 3-acetylpyridine and hydroxylamine hydrochloride (NH₂OH·HCl). This reaction is typically performed in a protic solvent system, such as ethanol (B145695) and water, in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ketone.

Common bases used include sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521). orgsyn.org The reaction conditions can be varied, with some procedures involving heating the mixture under reflux for extended periods, while others proceed at milder temperatures. orgsyn.org For instance, one method involves refluxing the reactants for 48 hours, while another achieves the synthesis at 60°C in just 2.5 hours. orgsyn.org The reaction generally provides good yields of the oxime product.

Table 1: Conditions for Synthesis of this compound via Condensation

| Precursor | Reagents | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Acetylpyridine | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol / Water | Reflux | 48 h | 87% | |

| 3-Acetylpyridine | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol / Water | 60 °C | 2.5 h | 83% | orgsyn.org |

Like many oximes derived from unsymmetrical ketones, this compound can exist as two geometric isomers: (E) and (Z). The orientation of the hydroxyl group relative to the pyridine (B92270) ring defines the stereochemistry. The direct condensation of 3-acetylpyridine with hydroxylamine often results in a mixture of these isomers. orgsyn.org

Research has focused on methods to obtain the pure (E)-isomer, which is often the thermodynamically more stable form. orgsyn.org Stereoselective synthesis is typically achieved not through a direct, isomer-specific reaction but through the careful separation of the resulting isomeric mixture. A common technique involves fractional crystallization. For example, after the initial synthesis, a crude mixture of (E)- and (Z)-isomers can be subjected to recrystallization from a suitable solvent like hot water. orgsyn.orgorgsyn.org As the solution cools, the less soluble (E)-isomer crystallizes out, allowing for its isolation in high purity. orgsyn.orgorgsyn.org It has been noted that attempting to synthesize oxime ethers directly from 3-acetylpyridine using O-benzylhydroxylamine can lead to a 4:1 E/Z isomeric mixture that is challenging to separate chromatographically, underscoring the utility of post-synthesis purification for achieving stereoselectivity. orgsyn.org The configuration of the oxime isomer can significantly influence the reactivity in subsequent derivatization steps. arkat-usa.org

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for oxime synthesis. ijprajournal.com Traditional methods often rely on organic solvents and sometimes toxic catalysts like pyridine. ijprajournal.com Green chemistry approaches aim to mitigate these drawbacks by using water as a solvent, employing natural acid catalysts, or running reactions at ambient temperatures. ijprajournal.com

For general oxime synthesis, catalysts derived from natural sources, such as citrus fruit juice, have been successfully used. ijprajournal.com Reactions have also been demonstrated to proceed efficiently in mineral water at room temperature, eliminating the need for organic solvents and heating. ijprajournal.com While specific, detailed protocols applying these green methodologies exclusively to this compound are not extensively documented in the provided context, these general principles represent the modern trajectory of oxime synthesis and are applicable to this class of compounds. ijprajournal.comresearchgate.net

Stereoselective Synthesis of Isomers

Derivatization and Functionalization Strategies

The oxime functional group in this compound is a versatile handle for further molecular modification, allowing for the synthesis of a wide range of derivatives, including O-acyl oximes, oxime ethers, and more complex structures built upon the pyridine core.

The oxygen atom of the oxime can be readily alkylated or acylated to produce oxime ethers and O-acyl oximes, respectively. These derivatives are important as intermediates in various organic transformations.

O-Acyl Oximes: These are typically prepared by reacting the parent oxime with an acylating agent, such as an acid chloride or anhydride. For instance, the O-tosyl derivative, an O-sulfonyl oxime, is synthesized by treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. arkat-usa.org Similarly, O-acetyl oximes are valuable synthetic intermediates, and the O-acetyl derivative of this compound has been used as a reactant in iron-catalyzed annulation reactions. acs.org

Oxime Ethers: The synthesis of oxime ethers involves the alkylation of the oxime's oxygen atom. A standard method is to first deprotonate the oxime with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). The resulting oximate anion is then treated with an alkyl halide, such as benzyl (B1604629) bromide, to yield the corresponding O-alkyl oxime ether. orgsyn.org This procedure has been successfully applied to synthesize the (E)-O-benzyl ether of this compound in high yield. orgsyn.org

Table 2: Examples of Derivatization of this compound

| Derivative Type | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| O-Tosyl Oxime | This compound, p-Toluenesulfonyl chloride | Pyridine | Forms an O-sulfonyl derivative | arkat-usa.org |

| O-Benzyl Oxime Ether | (E)-3-Acetylpyridine oxime, Sodium Hydride, Benzyl Bromide | DMF | Two-step deprotonation-alkylation | orgsyn.org |

| O-Acetyl Oxime | This compound, Acylating Agent | N/A | Used as a reactant for C-N bond formation | acs.org |

While not a direct derivatization of the oxime itself, a significant synthetic pathway starting from the parent ketone, 3-acetylpyridine, is the formation of chalcones, also known as azachalcones in the pyridine series. arkat-usa.org Chalcones are α,β-unsaturated ketones formed through the Claisen-Schmidt condensation of an aromatic ketone (in this case, 3-acetylpyridine) with an aromatic aldehyde. researchgate.net

This reaction is typically base-catalyzed, using sodium hydroxide or potassium hydroxide in an alcoholic medium. researchgate.net The acetyl group of 3-acetylpyridine provides the enolizable protons necessary for the condensation. The resulting chalcones, which incorporate the 3-pyridyl moiety, are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net Although the synthesis of azachalcones from acetylpyridines can be more complex than their benzene-ring counterparts, it is a well-established strategy for creating elaborate molecular frameworks based on the pyridine scaffold. arkat-usa.org

Conversion of Chalcones to Pyrimidine (B1678525) Derivatives

A significant synthetic application of 3-acetylpyridine is its use as a precursor for chalcones, which are subsequently cyclized to form pyrimidine derivatives. The initial step involves a Claisen-Schmidt condensation of 3-acetylpyridine with various aromatic or heteroaromatic aldehydes. chinesechemsoc.org This reaction is typically carried out in the presence of a base, such as an aqueous potassium hydroxide solution, in an alcoholic solvent at room temperature. chinesechemsoc.orgsemanticscholar.orgnih.gov

The resulting chalcones, which are α,β-unsaturated ketones, serve as key intermediates. semanticscholar.org These compounds are then reacted with guanidine (B92328) hydrochloride in absolute ethanol under reflux conditions to yield 2-amino-4,6-disubstituted pyrimidines. chinesechemsoc.org The reaction proceeds by cyclocondensation, where the guanidine molecule attacks the carbonyl carbon and the β-carbon of the chalcone's enone system, leading to the formation of the six-membered pyrimidine ring. semanticscholar.orgnih.gov

The general scheme for this two-step synthesis is outlined below:

Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation): An equimolar mixture of 3-acetylpyridine and a chosen aldehyde is dissolved in ethanol, to which a 40% aqueous potassium hydroxide solution is added. The mixture is stirred for approximately 24 hours at room temperature. chinesechemsoc.org

Pyrimidine Synthesis: The isolated chalcone is refluxed with an equimolar amount of guanidine hydrochloride in absolute ethanol for several hours. The resulting pyrimidine derivative precipitates upon pouring the reaction mixture into ice-cold water. chinesechemsoc.org

A variety of substituted pyrimidines have been synthesized using this method, with yields depending on the specific substituents on the aromatic aldehyde used in the initial step. chinesechemsoc.org

Table 1: Synthesis of Pyrimidine Derivatives from 3-Acetylpyridine-Derived Chalcones

| Chalcone Precursor (Substituent from Aldehyde) | Reagent | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Chlorophenyl | Guanidine HCl | 2-Amino-4-(4-chlorophenyl)-6-(pyridin-3-yl)pyrimidine | 65% | 238-242 |

| 4-Methoxyphenyl | Guanidine HCl | 2-Amino-4-(4-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine | 72% | 198-202 |

| 2-Nitrophenyl | Guanidine HCl | 2-Amino-4-(2-nitrophenyl)-6-(pyridin-3-yl)pyrimidine | 68% | 228-232 |

Data sourced from M.V. Jyothi et al., Chemical Science Transactions, 2012. chinesechemsoc.org

Generation of Pyrazoline and Thiopyrimidine Derivatives

Starting from 3-acetylpyridine, chalcone intermediates can also be used to generate other important heterocyclic systems like pyrazolines and thiopyrimidines. youtube.comresearchgate.net The synthesis of these compounds follows the initial Claisen-Schmidt condensation to form the necessary chalcone precursor, 1-aryl-3-(3-pyridyl)prop-2-en-1-one. youtube.com

Pyrazoline Derivatives: N-substituted pyrazolines are obtained by condensing the chalcone with hydrazine (B178648) hydrate (B1144303). The reaction conditions, specifically the solvent, can influence the nature of the N-substituent. For instance, refluxing the chalcone with hydrazine hydrate in propionic acid or glacial acetic acid leads to the formation of N-propanoyl or N-acetyl pyrazolines, respectively. youtube.com These N-acylpyrazolines can be subsequently hydrolyzed with alcoholic potassium hydroxide to yield the corresponding unsubstituted pyrazoline. youtube.com

Thiopyrimidine Derivatives: Thiopyrimidine derivatives are synthesized by the reaction of the chalcone intermediate with thiourea (B124793) in the presence of a base, such as alcoholic potassium hydroxide. youtube.comresearchgate.net The reaction involves refluxing the mixture, which results in the cyclization of the chalcone with thiourea to form the 2-thioxo-dihydropyrimidine ring. youtube.com

Synthesis of Phosphonylated Ketoximes

While direct phosphonylation of this compound is not extensively documented in the reviewed literature, the synthesis of phosphonylated ketoximes can be discussed based on established reactions for related compounds. The formation of organophosphorus compounds often involves reactions like the Abramov or Arbuzov reactions. chinesechemsoc.orgyoutube.com

The Abramov reaction involves the nucleophilic addition of a trialkyl phosphite (B83602) to a carbonyl compound, such as a ketone, to form an α-hydroxy phosphonate. youtube.com In the context of 3-acetylpyridine (the precursor to the oxime), it could theoretically react with a phosphonylating reagent.

A plausible, though hypothetical, pathway for synthesizing a phosphonylated oxime could involve the O-phosphorylation of the oxime's hydroxyl group. This would be analogous to the phosphorylation of other oximes or alcohols. The reaction would likely involve treating this compound with a phosphorylating agent, such as a diphenylphosphinyl chloride (Ph₂P(O)Cl), in the presence of a base like triethylamine (B128534) (Et₃N). This would result in a nucleophilic displacement at the phosphorus atom, forming an O-phosphorylated oxime derivative. Another potential route involves the reaction of oximes with triphenylphosphine (B44618) and acetylenic esters to produce O-containing phosphorus ylides, also known as oxime phosphoranes. nih.gov

Formation of Heterocyclic Ring Systems via Oxime Intermediates

Oximes and their derivatives are highly versatile intermediates in organic synthesis, primarily due to their ability to be converted into various nitrogen-containing functional groups and their participation in cyclization reactions. dtic.milmdpi.comCurrent time information in Bangalore, IN. O-acyl oximes, in particular, have emerged as powerful building blocks for creating a wide range of N-heterocycles. orgsyn.org

The utility of this compound as a precursor for heterocycles stems from several potential reaction pathways:

Iminyl Radical Cyclization: As detailed in section 2.3.1, the N-O bond of an activated oxime (e.g., an O-acetyl oxime) can be cleaved to generate an iminyl radical. This radical can then undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule, or it can participate in intermolecular annulation reactions. orgsyn.org

Beckmann Rearrangement: While not explicitly detailed for this compound in the provided context, the Beckmann rearrangement is a classic reaction of ketoximes, converting them into amides. This could open pathways to other heterocyclic systems.

Nucleophilic Attack: The oxime's nitrogen or oxygen atom can act as a nucleophile, enabling the construction of rings. Oximes are known to be weak organic acids and can be deprotonated to enhance their nucleophilicity. Current time information in Bangalore, IN.

[3+2] Annulation: O-acyl oximes can serve as a three-atom component in [3+2] annulation reactions with suitable two-atom partners (like alkenes or alkynes) to form five-membered rings. For example, iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides has been developed to synthesize 2H-imidazoles.

These varied reactivities make oxime intermediates, including this compound, valuable synthons for accessing diverse heterocyclic scaffolds such as pyridines, pyrroles, and imidazoles. dtic.milorgsyn.org

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Key mechanistic pathways include those driven by radical intermediates and condensation reactions.

Iminyl Radical Transformations and Annulation Mechanisms

The generation of iminyl radicals from O-acyl oximes provides a powerful avenue for forming new carbon-nitrogen and carbon-carbon bonds. orgsyn.org The general mechanism begins with the activation of the oxime, typically by acylation of the hydroxyl group (e.g., forming an O-acetyl oxime). This O-acyl oxime can then undergo single-electron reduction, often facilitated by a transition metal catalyst like iron(II) or copper(I), to cleave the weak N–O bond. This cleavage generates an iminyl radical and regenerates the higher oxidation state of the metal catalyst (e.g., Fe(III)). orgsyn.org

Once formed, the iminyl radical has several potential transformation pathways:

5-exo Addition: The radical can add to a C=C bond within the same molecule to form pyrroline (B1223166) derivatives. orgsyn.org

Intermolecular Coupling: It can participate in intermolecular cross-coupling reactions. Research has shown that in iron-catalyzed [3+2] annulation reactions between O-acyl oximes and 2-hydroxy-1-naphthoates, the iminyl radical can engage in a cross C-N radical coupling. orgsyn.org

Tautomerization: If the iminyl radical has an α-hydrogen, it can tautomerize to a more stable imine-α-C-radical. This carbon-centered radical then typically undergoes the subsequent coupling reaction. orgsyn.org

A significant research finding noted that under specific iron-catalyzed annulation conditions with 2-hydroxy-1-naphthoates, the O-acetyl oxime derived from 3-acetylpyridine did not yield the expected product. orgsyn.org This suggests that the electronic properties of the pyridine ring may deactivate the system towards this particular catalytic cycle, possibly through coordination with the iron catalyst, leading to catalytic deactivation. orgsyn.org

Aldol-like Condensation Pathways

Aldol-like condensations are fundamental to several synthetic routes involving 3-acetylpyridine and its derivatives. The most prominent example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) reaction. This reaction is used to synthesize the chalcone precursors mentioned in section 2.2.3.

The mechanism involves the following steps:

Enolate Formation: A base (e.g., hydroxide) removes an acidic α-proton from the methyl group of 3-acetylpyridine to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde).

Aldol Addition Product: This attack forms a β-hydroxy ketone intermediate (an aldol).

Dehydration: The aldol intermediate readily dehydrates (loses a molecule of water) under the basic reaction conditions to form the stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.

Furthermore, an aldol-like condensation has been proposed as a key step in more complex annulation mechanisms. For instance, in the iron-catalyzed reaction of O-acyl oximes, after an initial C-N radical coupling forms an intermediate, a subsequent intramolecular aldol-like condensation can occur to form a new ring system, followed by further rearrangement to yield the final heterocyclic product. orgsyn.org

Table of Compounds Mentioned

| Compound Name |

|---|

| 3-Acetylpyridine |

| This compound |

| O-Acetyl oxime |

| O-Acyl oxime |

| Guanidine hydrochloride |

| Pyrimidine |

| 2-Amino-4-(4-chlorophenyl)-6-(pyridin-3-yl)pyrimidine |

| 2-Amino-4-(4-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine |

| 2-Amino-4-(2-nitrophenyl)-6-(pyridin-3-yl)pyrimidine |

| Chalcone |

| 1-Aryl-3-(3-pyridyl)prop-2-en-1-one |

| Hydrazine hydrate |

| Pyrazoline |

| N-Propanoyl pyrazoline |

| N-Acetyl pyrazoline |

| Thiourea |

| Thiopyrimidine |

| 2-Thioxo-dihydropyrimidine |

| Trialkyl phosphite |

| α-Hydroxy phosphonate |

| Diphenylphosphinyl chloride |

| Triethylamine |

| Triphenylphosphine |

| 2H-Imidazole |

| Pyrroline |

| Benzaldehyde |

| β-Hydroxy ketone |

Intramolecular Rearrangements (e.g., 1,3-Ester Migration, Beckmann Rearrangement)

The intramolecular rearrangement of this compound and its derivatives represents a significant area of study, encompassing reactions like the Beckmann rearrangement and various ester migrations. These transformations yield valuable amide and imine products.

Beckmann Rearrangement: The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide. wikipedia.org This reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, tosyl chloride, or phosphorus pentachloride. wikipedia.orgillinois.edu The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org For ketoximes like this compound, this rearrangement is stereospecific. wikipedia.org The process begins with the conversion of the hydroxyl group into a good leaving group, which then departs as the alkyl group shifts, breaking the N-O bond and forming a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate is then attacked by water to produce the final amide product. masterorganicchemistry.com The stability of the oxime substrate is a key factor; for instance, oximes with electron-donating aryl groups may exhibit instability and a greater propensity to undergo the rearrangement. orgsyn.org In some synthetic pathways involving oxime esters, the Beckmann rearrangement can occur as an undesirable side reaction. rsc.org

1,3-Ester Migration: The migration of ester groups in oxime derivatives is another important intramolecular rearrangement. In the context of O-acyl oximes, an iron-catalyzed [3+2] annulation reaction has been shown to proceed via a sequence involving a 1,3-migration of the ester group. acs.org However, under the specific conditions of this iron-catalyzed reaction, the O-acetyl oxime derived from 3-acetylpyridine was found to be unreactive. acs.org

In contrast, studies on the related 2-acetylpyridine (B122185) oxime esters have demonstrated a direct transformation into α-oxygenated imines when coordinated to an Iridium(III) complex. rsc.org This reaction proceeds under mild conditions and is believed to involve the tautomerization of the oxime ester to an N-oxyenamine intermediate, which is facilitated by the metal coordination of the imino nitrogen. rsc.org A crossover experiment involving a mixture of oxime esters suggested that the rearrangement likely involves a dissociation-recombination of the carboxylate group, rather than a purely intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement. nii.ac.jp

Kinetics of Hydrolysis Reactions

The study of hydrolysis kinetics for derivatives of this compound provides insight into their stability and reaction mechanisms under various conditions. Research has focused on both acid- and base-catalyzed hydrolysis.

The hydrolysis of O-acetyl derivatives of acetylpyridine oximes has been investigated in aqueous solutions within a pH range of 6.0 to 10.8. rsc.org Under these conditions, the reaction quantitatively yields the parent oxime. rsc.org The kinetics of this hydrolysis reaction were found to follow the Hammett equation, which relates reaction rates to substituent effects. rsc.org

The sodium hydroxide-catalyzed hydrolysis of phosphonylated ketoximes, including O-isopropyl methylphosphonyl-3-acetylpyridine oxime, has also been studied. rsc.org These reactions were determined to be first-order with respect to both the phosphonylated oxime and the hydroxyl ion. rsc.org For most derivatives, the reaction proceeds to give quantitative yields of the parent oximes. rsc.org The activation parameters for the hydrolysis of O-isopropyl methylphosphonyl-3-acetylpyridine oxime have been determined and are presented in the table below. rsc.org

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 10.1 kcal/mol |

| Entropy of Activation (ΔS‡) | –31.5 e.u. |

In strongly acidic media, the hydrolysis mechanism changes. Studies on related methyl pyridyl ketoximes in sulfuric acid show that the reactive species is protonated on both the pyridine ring and the oximino group. researchgate.net Furthermore, the kinetics and mechanisms of metal-ion-catalyzed hydrolysis of acetylpyridine ketoxime pyridinecarboxylates have also been a subject of investigation. acs.org

Chelation Mechanisms in Complex Formation

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its ability to chelate is primarily due to the presence of two key donor sites: the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the oxime group.

The most common coordination mode for pyridine oximes is N,O-bidentate chelation. scilit.commdpi.com In the vast majority of its metal complexes, the oxime acts as a deprotonated chelating ligand, forming a stable five- or six-membered ring with the metal center. researchgate.net This chelation mechanism involves the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the oxime moiety. mdpi.com The formation of these complexes often enhances their stability. ufms.br

In the solid state, prior to complexation, the free ligand 3-acetyloximepyridine arranges itself through specific intermolecular interactions. A dominant hydrogen bond is a head-to-tail O-H···N interaction between the oxime's hydroxyl group and the pyridine nitrogen atom, which assembles the molecules into infinite chains. These chains are further cross-linked by weaker C-H···N or C-H···O hydrogen bonds to form 2D or 3D architectures. This inherent hydrogen bonding pattern hints at the pre-organization of the ligand for metal chelation.

Upon complexation, changes in the ligand's vibrational spectra, such as shifts in the C=N stretching frequency, confirm the coordination to the metal ion. ufms.br The resulting complexes, such as the [MCl2L2] type formed with 2-acetylpyridine oxime and Co(II) or Zn(II), are often soluble in coordinating solvents. ufms.br The N,O-bidentate chelation mechanism is crucial for controlling the reduction kinetics of metal ions in applications like electroplating, where it enables the formation of specific intermetallic phases. scilit.commdpi.com

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups and bonding characteristics within a molecule. For 3-Acetylpyridine (B27631) oxime, Fourier Transform Infrared (FT-IR) spectroscopy has been instrumental in this regard.

The FT-IR spectrum of 3-Acetylpyridine oxime displays characteristic absorption bands that confirm the presence of its key functional groups. A notable feature is the band corresponding to the O-H stretching vibration of the oxime group, which is typically observed in the region of 3600 cm⁻¹. isaacpub.org In one study, a solution of this compound in chloroform (B151607) at a very low concentration showed a single absorption band at 3577 cm⁻¹, which is attributed to the free OH group stretching vibration. mathnet.ru This observation is crucial as it indicates the presence of the E-isomer, where the OH group is oriented away from the pyridine (B92270) nitrogen, thus preventing intramolecular hydrogen bonding. mathnet.ru

Other significant bands in the FT-IR spectrum include those for C=N stretching of the oxime at approximately 1686 cm⁻¹, aromatic C=C stretching from the pyridine ring around 1435 cm⁻¹, and N-O stretching near 931 cm⁻¹. isaacpub.orgtandfonline.com The presence of these bands provides clear evidence for the successful synthesis of the oxime from 3-acetylpyridine.

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Oxime) | 3600 | isaacpub.org |

| Free O-H Stretch | 3577 | mathnet.ru |

| C=N Stretch (Oxime) | 1686 | isaacpub.org |

| Aromatic C=C Stretch | 1435 | isaacpub.org |

| N-O Stretch | 931 | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by analyzing the magnetic environments of its nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy of this compound provides detailed information about the chemical environment of the protons in the molecule. The spectra typically show distinct signals for the methyl protons, the aromatic protons of the pyridine ring, and the hydroxyl proton of the oxime group. isaacpub.orgnih.govorgsyn.orgarkat-usa.org

In a typical ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃), the methyl protons (CH₃) appear as a singlet at approximately 2.32 ppm. nih.govorgsyn.org The protons of the pyridine ring resonate in the aromatic region, with complex splitting patterns due to spin-spin coupling. For instance, the H-5 proton appears as a doublet of doublets around 7.32 ppm, the H-4 proton as a multiplet around 7.98 ppm, the H-6 proton as a doublet of doublets at 8.61 ppm, and the H-2 proton as a doublet at 8.97 ppm. nih.govorgsyn.org The hydroxyl proton of the oxime (NOH) is observed as a broad singlet at a downfield chemical shift, often around 10.50 ppm in CDCl₃ or even further downfield (e.g., 11.45 ppm) in a more polar solvent like DMSO-d₆. nih.govorgsyn.org The chemical shift of the oxime proton can vary and is sensitive to the solvent and the presence of E/Z isomers. tandfonline.comorgsyn.org For example, in dimethyl sulfoxide-d₆, the E and Z isomers show OH proton resonances at δ 11.65 and 10.97, respectively. tandfonline.com

Table 2: ¹H NMR Chemical Shifts for (E)-3-Acetylpyridine Oxime

| Proton | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Reference |

|---|---|---|---|---|

| CH₃ | 2.32 | CDCl₃ | singlet | nih.govorgsyn.org |

| CH₃ | 2.15 | DMSO-d₆ | singlet | |

| Py-H5 | 7.32 | CDCl₃ | dd | nih.govorgsyn.org |

| Py-H5 | 7.37-7.40 | DMSO-d₆ | dd | |

| Py-H4 | 7.98 | CDCl₃ | ddd | nih.govorgsyn.org |

| Py-H4 | 7.97-7.99 | DMSO-d₆ | d | |

| Py-H6 | 8.61 | CDCl₃ | dd | nih.govorgsyn.org |

| Py-H6 | 8.52-8.53 | DMSO-d₆ | d | |

| Py-H2 | 8.97 | CDCl₃ | d | nih.govorgsyn.org |

| Py-H2 | 8.81 | DMSO-d₆ | s | |

| NOH | 10.50 | CDCl₃ | broad singlet | nih.govorgsyn.org |

| NOH | 11.45 | DMSO-d₆ | singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum shows distinct signals for the methyl carbon, the carbon atoms of the pyridine ring, and the imine carbon of the oxime group. isaacpub.orgmathnet.runih.gov

In CDCl₃, the methyl carbon (CH₃) resonates at approximately 11.9 ppm. nih.gov The carbon of the C=N oxime group is found further downfield, around 153.0 ppm. nih.gov The pyridine ring carbons appear in the aromatic region, with chemical shifts of approximately 123.6 ppm (C-5), 133.1 ppm (C-4), 133.8 ppm (C-3), 147.4 ppm (C-6), and 149.6 ppm (C-2). nih.gov In DMSO-d₆, the chemical shifts are slightly different: 11.4 ppm (CH₃), 123.4 ppm (C-5), 132.4 ppm (C-3), 132.8 ppm (C-4), 146.5 ppm (C-6), 149.3 ppm (C-2), and 151.0 ppm (C=N). These assignments are crucial for confirming the connectivity of the molecule and for distinguishing between isomers.

Table 3: ¹³C NMR Chemical Shifts for (E)-3-Acetylpyridine Oxime

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| CH₃ | 11.9 | CDCl₃ | nih.gov |

| CH₃ | 11.4 | DMSO-d₆ | |

| C-5 | 123.6 | CDCl₃ | nih.gov |

| C-5 | 123.4 | DMSO-d₆ | |

| C-3 | 133.8 | CDCl₃ | nih.gov |

| C-3 | 132.4 | DMSO-d₆ | |

| C-4 | 133.1 | CDCl₃ | nih.gov |

| C-4 | 132.8 | DMSO-d₆ | |

| C-6 | 147.4 | CDCl₃ | nih.gov |

| C-6 | 146.5 | DMSO-d₆ | |

| C-2 | 149.6 | CDCl₃ | nih.gov |

| C-2 | 149.3 | DMSO-d₆ | |

| C=N | 153.0 | CDCl₃ | nih.gov |

| C=N | 151.0 | DMSO-d₆ |

This compound can act as a ligand in the formation of organometallic complexes. While there is extensive research on such complexes, specific ³¹P NMR data for phosphine-containing complexes of this compound were not prominently found in the surveyed literature. However, multinuclear NMR techniques, such as ³¹P NMR, are generally invaluable for characterizing organometallic compounds. This method provides information on the coordination of phosphine (B1218219) ligands to a metal center, including the nature of the metal-phosphorus bond and the geometry of the complex. The chemical shift, coupling constants, and signal multiplicity in ³¹P NMR spectra are all diagnostic of the coordination environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns. In gas chromatography-mass spectrometry (GC-MS), this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 136.1, which corresponds to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide a more precise mass, confirming the elemental formula C₇H₈N₂O. isaacpub.org For example, one study reported a calculated exact mass of 136.0637 and found an experimental value of 136.0636. isaacpub.org This level of accuracy is essential for unambiguous identification of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds like this compound and its derivatives. ubc.ca This method generates ions directly from a liquid phase, making it suitable for analyzing large biomolecules and synthetic compounds that are difficult to vaporize. ubc.ca

In the analysis of complex molecular structures, such as metal-stabilized boronate ester cages formed with tris(2-formylpyridine oxime) ligands, ESI-MS provides detailed information about the composition of the resulting assemblies. For instance, the high-resolution ESI mass spectrum of a manganese-containing cage (3-Mn) shows distinct peaks corresponding to the cationic cage with a varying number of counter-ions, such as [3-Mn–4OTf]4+, [3-Mn–3OTf]3+, and [3-Mn–2OTf]2+. epfl.ch This level of detail confirms the formation and stoichiometry of the supramolecular structure.

ESI-MS is also instrumental in studying reaction intermediates. For example, it has been used to observe palladium-containing species proposed as catalytic intermediates in various organic reactions. uvic.ca The technique can detect transient, charged species in solution, offering insights into reaction mechanisms. uvic.ca Both positive and negative ion modes can be employed, with negative ion mode being particularly useful for analyzing oligonucleotides after the removal of salt ions. nih.gov The choice of ionization mode depends on the analyte's nature; for instance, positive ion mode was used to analyze C18-isolated dissolved organic matter. geologyscience.ru

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of a molecule with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com

HRMS, particularly when coupled with ESI (ESI-HRMS), is a powerful tool for the structural confirmation of newly synthesized compounds. For a series of novel 1,2,4-triazole (B32235) derivatives incorporating an oxime ether and a phenoxy pyridine moiety, HRMS was used alongside nuclear magnetic resonance (NMR) spectroscopy to confirm their structures. researchgate.net Similarly, the characterization of metal-organic cages, such as those involving cobalt, manganese, iron, and zinc, relies on HRMS to verify their complex compositions. doi.org For example, the calculated and found m/z values for a tetra-iron cage, [C120H76N24O12Fe4B4Br4]4+, were 658.07 and 658.01 respectively, confirming its identity. doi.org

While HRMS provides exceptional mass accuracy, it is often used in conjunction with other techniques for complete structural elucidation, as it cannot distinguish between isomers on its own. bioanalysis-zone.com The development of advanced HRMS instruments, such as the Orbitrap, has enhanced the analysis of large and complex biological molecules by improving ion stability, detection speed, and signal-to-noise ratios. sannova.net

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymer Degradation Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique used to characterize the composition and thermal degradation of polymeric materials. d-nb.info This method involves heating the polymer sample to high temperatures (500–1400 °C) in an inert atmosphere, causing it to break down into smaller, volatile fragments. d-nb.inforesearchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry, providing a reproducible fragmentation pattern characteristic of the original polymer. d-nb.info

This technique is particularly valuable for analyzing polymers that are not amenable to traditional GC due to their high molecular weight and lack of volatility. d-nb.info It has been successfully applied to study the thermal degradation of terpolymers synthesized from p-acetylpyridine oxime, p-methylacetophenone, and formaldehyde (B43269). researchgate.net The analysis of the resulting pyrograms helps in understanding the degradation mechanism and the structural units of the polymer. researchgate.netcsic.es

Py-GC-MS can be performed in different modes, such as single-shot or double-shot analysis. Double-shot analysis is particularly informative as it first involves a thermal desorption step at a lower temperature to analyze volatile additives, followed by a pyrolysis step at a higher temperature to degrade the polymer backbone. csic.esnih.gov This separation simplifies the interpretation of the resulting chromatograms. ifremer.fr

| Polymer | Pyrolysis Temperature (°C) | Key Pyrolysis Products |

| Poly(vinyl chloride) (PVC) | 600 | Benzene, Toluene, Indene, Naphthalene |

| Terpolymer (APOMAF) | Not specified | Fragments related to p-acetylpyridine oxime, p-methylacetophenone, and formaldehyde units |

Table 1: Example of Py-GC-MS data for polymer analysis. The data for APOMAF is generalized as specific fragments were not detailed in the source.

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. This technique has been extensively used to elucidate the molecular and supramolecular structures of this compound and its derivatives.

For instance, the crystal structure of (E)-1-(pyridin-2-yl)ethanone O-acryloyloxime, a derivative of 2-acetylpyridine (B122185) oxime, was determined to have a nearly planar, chain-extended conformation. nih.govresearchgate.net The study revealed an intramolecular C—H···N hydrogen bond stabilizing this conformation and intermolecular C—H···O hydrogen bonds linking molecules into chains. nih.govresearchgate.net In another study, the crystal structure of 3-acetyloximepyridine showed the formation of infinite 1D molecular chains assembled through head-to-tail O–H···N hydrogen bonds between the oxime group and the pyridine nitrogen atom. These chains are further cross-linked by C–H···N and C–H···O hydrogen bonds to form a 3D architecture.

The oxime functionality is recognized as a versatile tool for creating predictable hydrogen-bonding motifs, which direct the assembly of coordination complexes into ordered supramolecular structures. acs.org The analysis of various pyridine oximes has shown that O–H···N hydrogen bonds are a common and robust feature in their crystal structures. The crystallographic data for these compounds, including unit cell dimensions and space groups, are crucial for understanding their solid-state behavior.

| Compound | Crystal System | Space Group | Key Hydrogen Bond (Å) | Reference |

| (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime | Monoclinic | P21/n | C-H···O | nih.govresearchgate.net |

| 3-Aldoximepyridine | Not specified | Not specified | O7–N1~2.717(3) | |

| 3-Acetyloximepyridine | Not specified | Not specified | O7–N1~2.720(2) | |

| 4-Acetyloximepyridine | Not specified | Not specified | O7–N1~2.711(2) |

Table 2: Selected Crystallographic Data for Pyridine Oxime Derivatives. Note that detailed cell parameters for all compounds were not available in the provided search results.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Acetylpyridine (B27631) oxime, DFT calculations offer a detailed understanding of its molecular geometry, spectroscopic characteristics, and the stability of its isomers.

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G or LANL2DZ, are employed to determine the most stable three-dimensional structure of 3-Acetylpyridine oxime. scielo.brepstem.net This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. scielo.br The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to confirm solid-state structures determined by X-ray diffraction, showing good agreement between theoretical and experimental data. scielo.br

Prediction of Spectroscopic Parameters and Electronic Properties

DFT is instrumental in predicting various spectroscopic parameters. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. tandfonline.com For example, in studies of related organogermanyl(IV) complexes of pyridine oximes, DFT calculations helped to interpret the vibrational spectra and confirm the mode of chelation. tandfonline.com

Furthermore, DFT allows for the calculation of key electronic properties. scielo.br These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epstem.net A smaller energy gap generally implies higher reactivity. Other calculated electronic properties include ionization potential, electron affinity, global hardness, chemical potential, and global electrophilicity, which together provide a comprehensive picture of the molecule's electronic behavior. scielo.br

Table 1: Calculated Electronic Properties of this compound Derivatives (Illustrative)

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies |

| Dipole Moment | 2.5 D | Measure of the net molecular polarity |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity (ω) | 1.8 eV | Capacity to accept electrons |

Stability of Isomers (e.g., Syn/Anti Isomerism)

Oximes can exist as geometric isomers, specifically syn and anti isomers, depending on the orientation of the hydroxyl group relative to the substituent on the carbon atom of the C=N bond. DFT calculations are highly effective in determining the relative stability of these isomers. For pyridine oximes, studies have shown that one isomer is often more stable than the other due to factors like intramolecular hydrogen bonding. For instance, in related pyridine oximes, the syn isomer was found to be more stable than the anti isomer by a significant energy difference, which was attributed to the formation of a hydrogen bond with the pyridine nitrogen. tandfonline.com However, upon complexation with a metal, the more stable syn form of the ligand can convert to the anti form. tandfonline.com This isomeric preference is crucial as it can influence the molecule's biological activity and its interaction with target receptors.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study the physical movements of atoms and molecules and to predict their preferred binding orientation to a target molecule.

Investigation of Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational method that predicts the binding mode and affinity of a ligand to a receptor's active site. ijcr.infojddtonline.info For this compound and its analogues, docking studies are primarily used to investigate their potential as enzyme inhibitors, particularly for acetylcholinesterase (AChE). researchgate.netnih.gov These studies help to identify key interactions such as hydrogen bonds, hydrophobic interactions, and cation-π interactions between the ligand and the amino acid residues in the active site of the enzyme. nih.gov

The results of docking studies, often expressed as a binding energy or docking score, provide a measure of the ligand's affinity for the receptor. ugm.ac.id For example, molecular docking of novel 4-acetylpyridine (B144475) oxime derivatives revealed numerous favorable interactions with the active site residues of the acetylcholinesterase protein, which can stabilize the ligands in the active site. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.

Elucidation of Enzyme Inhibition Mechanisms

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more realistic model of the biological environment and can reveal the stability of the interactions predicted by docking. nih.govresearchgate.net

In the context of AChE inhibition, MD simulations can elucidate the mechanism by which oximes like this compound reactivate the enzyme after it has been inhibited by organophosphorus compounds. nih.gov By simulating the movement of the oxime within the enzyme's active site, researchers can observe the conformational changes and the formation and breaking of bonds that lead to the expulsion of the inhibitor and the restoration of enzyme function. nih.govmdpi.com Steered molecular dynamics (SMD), a specialized MD technique, can be used to simulate the unbinding process of the oxime from the enzyme's active site, providing insights into the forces and interactions that govern the binding affinity. nih.gov These simulations have shown that factors like cation-π interactions with the active-site gorge of the enzyme can be crucial for efficient reactivation. nih.gov

Coordination Chemistry and Metallosupramolecular Architectures

The coordination chemistry of pyridine (B92270) oximes is a rich field, though much of the existing research has centered on the 2-substituted isomer, 2-acetylpyridine (B122185) oxime, due to its ability to form stable five-membered chelate rings. The 3-acetylpyridine (B27631) oxime isomer, with its donor atoms in a meta-relationship, presents different steric and electronic properties that lead to unique coordination behaviors and supramolecular structures.

Synthesis and Characterization of Metal Complexes

Organogermanyl(IV) Complexes of Pyridine Oximes

Research into organogermanyl(IV) complexes has primarily utilized pyridine-2-carbaldehyde oxime and 2-acetylpyridine oxime. tandfonline.com The synthesis of these compounds involves the reaction of triorganogermanyl(IV) chlorides (R₃GeCl) or diorganogermanyl(IV) dichlorides (R₂GeCl₂) with the sodium salt of the respective pyridine oxime. tandfonline.com These reactions, typically conducted in a 1:1 or 1:2 molar ratio, yield triorganogermanyl(IV) oximates and diorganogermanyl(IV) oximates with yields often exceeding 75%. tandfonline.com

The resulting complexes are generally moisture-sensitive solids. tandfonline.com Characterization using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR is standard. tandfonline.com For instance, the disappearance of the hydroxyl (-OH) absorption peak of the oxime in the IR spectrum (typically around 3258–3014 cm⁻¹) and the absence of the hydroxyl proton signal in the ¹H NMR spectrum are key indicators of deprotonation and the formation of a Ge-O bond. tandfonline.com The appearance of new bands corresponding to Ge-O and Ge-C vibrations further confirms complexation. tandfonline.com

While specific studies on 3-acetylpyridine oxime with organogermanyl(IV) were not found in the reviewed literature, the findings on its 2-isomer provide valuable insights. Spectroscopic data and theoretical calculations for 2-acetylpyridine oxime complexes suggest that the pyridine nitrogen does not coordinate with the germanium center. tandfonline.com This results in a tetrahedral geometry around the germanium atom rather than the anticipated trigonal bipyramidal or octahedral structures that would arise from chelation. tandfonline.com Given the greater steric separation between the donor atoms in this compound, a similar non-chelating, monodentate coordination through the oxime oxygen is the most probable binding mode.

Binuclear Complexes with Transition Metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II))

The literature contains studies on binuclear complexes derived from 3-acetylpyridine, but these often involve Schiff bases formed with other molecules, such as glycine, rather than this compound itself. researchgate.net For example, binuclear Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized using a ligand derived from 3-acetylpyridine and glycine. researchgate.net

However, research focused specifically on binuclear complexes of this compound with the listed transition metals is sparse. The meta-positioning of the pyridine nitrogen and the oxime group in this compound makes it an ideal candidate for forming bridged, binuclear, or polynuclear structures. Unlike its 2-isomer, it cannot easily act as a bidentate chelating agent for a single metal ion. Instead, the pyridine nitrogen of one ligand molecule can coordinate to one metal center, while the oxime group coordinates to a second, leading to the formation of extended molecular architectures. Studies on related dioxime ligands have shown their utility in generating binuclear coordination compounds with Cd(II) and Zn(II). acs.org Similarly, polydentate Schiff-base oxime ligands are known to form binuclear complexes with Mn(II), Co(II), and Cu(II). rdd.edu.iq

Palladium(II) Complexes

The study of palladium(II) complexes with pyridine-based ligands is extensive, though specific research on this compound is limited. Studies on related ligands, such as 4-acetylpyridine (B144475) and pyridine-2-carbaldehyde-oxime, have resulted in the synthesis of complexes like [Pd(SCN)₂(4-Acpy)₂] and [Pd(paOH)₂]Cl₂. nih.govresearchgate.net These complexes often exhibit a trans coordination geometry. nih.govresearchgate.net

In cases where N,O-bidentate chelation is possible, such as with 3-hydroxyiminoflavanone, the palladium(II) ion coordinates through the carbonyl oxygen and the oxime nitrogen atom. mdpi.com For this compound, direct chelation to a single palladium center is sterically hindered. Therefore, it is more likely to coordinate as a monodentate ligand through either the pyridine nitrogen or the oxime nitrogen, or act as a bridging ligand between two palladium centers, similar to the behavior postulated for other transition metals.

Binuclear Complexes with Transition Metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II))

Ligand Binding Modes and Chelation Behavior

The binding mode of pyridine oxime ligands is highly dependent on the substitution pattern of the pyridine ring.

N,O-Bidentate Chelation Mechanisms

The N,O-bidentate chelation mechanism is a defining feature of pyridine oximes where the nitrogen and oxygen donor atoms are positioned to form a stable five- or six-membered ring with a metal ion. This is most commonly observed with 2-substituted pyridine oximes, which readily form five-membered chelate rings. mdpi.com This chelation enhances the stability of the resulting metal complexes. mdpi.com

For this compound, the pyridine nitrogen and the oxime's donor atoms (nitrogen and oxygen) are in a meta-position. This arrangement makes the formation of a stable chelate ring with a single metal ion sterically impossible. Consequently, this compound does not typically engage in simple N,O-bidentate chelation. Instead, it functions as a monodentate or, more commonly, a bridging ligand, utilizing its two distinct donor sites to link multiple metal centers.

Role of Pyridine Nitrogen and Oxime Oxygen in Coordination

The two key donor sites in this compound are the sp²-hybridized nitrogen atom of the pyridine ring and the oxygen atom of the oxime group (following deprotonation).

In the coordination of 2-acetylpyridine oxime with many transition metals, both the pyridine nitrogen and the oxime group participate in forming a stable chelate ring. mdpi.com However, this is not the case for all metals or for the 3-isomer.

For organogermanyl(IV) complexes of 2-acetylpyridine oxime, experimental evidence confirms that only the oxime oxygen binds to the germanium atom, with the pyridine nitrogen remaining uncoordinated. tandfonline.com This is attributed to the preference of germanium to maintain a tetrahedral geometry. tandfonline.com

In the case of this compound, the pyridine nitrogen and the oxime oxygen act as independent coordination sites. The steric separation prevents chelation, allowing the ligand to act as a bridge between two metal ions. This is supported by structural studies of the free ligand, which show intermolecular hydrogen bonding between the oxime's hydroxyl group and the pyridine nitrogen of a neighboring molecule, demonstrating the distinct functionality of these two groups. This bridging capability makes this compound a valuable building block for constructing coordination polymers and complex metallosupramolecular architectures.

Applications in Materials Science

This compound functions as a highly effective complexing agent in the electrodeposition of zinc-nickel (Zn-Ni) alloy coatings, particularly from alkaline baths. mdpi.comresearchgate.net Its role is crucial in managing the deposition kinetics of the metal ions. The molecular structure of this compound, featuring a pyridine ring and an oxime group, allows it to act as an N,O-bidentate chelating agent. mdpi.comresearchgate.net This chelation stabilizes the metal ions in the plating solution, governing their reduction kinetics through diffusion-limited pathways. mdpi.comresearchgate.net

By forming complexes with both zinc and nickel ions, this compound helps to overcome the anomalous codeposition typically seen in these systems, where the less noble metal (zinc) deposits preferentially. The complexation shifts the reduction potentials of the metal ions, facilitating a more controlled and simultaneous deposition. This leads to the formation of the desirable γ-phase (Ni₅Zn₂₁) intermetallic structure, which is known to impart superior properties to the coating. mdpi.comresearchgate.net The use of acetylpyridine oxime derivatives has been shown to outperform conventional complexing agents, such as citrate/TEPA (triethylenepentamine) systems, in controlling the deposition process and the final properties of the alloy. mdpi.comresearchgate.net

The addition of this compound to the electroplating bath significantly influences the resulting coating's microstructure and corrosion resistance. mdpi.com It promotes the formation of a nanocrystalline structure and refines the grain size of the deposit. mdpi.comresearchgate.net This grain refinement leads to a more compact, uniform, and dense microstructure. nih.gov The resulting smooth surface morphology is a direct consequence of the controlled deposition kinetics managed by the oxime complexing agent. mdpi.com

This refined microstructure is directly linked to a substantial improvement in corrosion resistance. The dense and less porous coating acts as a more effective barrier against corrosive environments. researchgate.net Electrochemical analyses demonstrate that coatings produced with acetylpyridine oxime exhibit significantly lower corrosion current density (Icorr) and enhanced charge transfer resistance compared to those from conventional baths. mdpi.comresearchgate.net For instance, the use of 2-acetylpyridine ketoxime at an optimized concentration of 32 g/L was shown to reduce the corrosion current density by 82.4% compared to a standard citrate/TEPA system. mdpi.com This enhancement establishes a dual protection mechanism, combining the formation of a superior barrier layer with the suppression of active dissolution sites. mdpi.comresearchgate.net The promotion of the γ-phase (Ni₅Zn₂₁) is also a key factor, as this intermetallic structure is critical for the coating's excellent barrier and sacrificial protection properties. mdpi.comresearchgate.net

Table 1: Comparative Electrochemical Performance of Complexing Agents This table presents data comparing Zn-Ni alloy coatings electrodeposited using a conventional complexing agent versus 2-acetylpyridine ketoxime, a representative acetylpyridine oxime.

| Complexing Agent System | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) |

| Citrate/TEPA (Conventional) | -0.963 to -0.984 | 8.530 |

| 2-Acetylpyridine Ketoxime | -0.963 to -0.984 | 1.686 |

| Data sourced from electrochemical analyses presented in related research. mdpi.comresearchgate.net |

The electrochemical mechanism by which this compound enhances Zn-Ni alloy deposition involves several key processes at the electrode-electrolyte interface. The primary mechanism is its function as a complexing agent that modifies the electrochemical behavior of Zn²⁺ and Ni²⁺ ions. mdpi.com The N,O-bidentate chelation mechanism stabilizes the metal ions, influencing their reduction in a way that promotes the formation of the desired γ-phase alloy. mdpi.comresearchgate.net

Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), confirm the additive's role. mdpi.com Tafel analysis of coatings made with acetylpyridine oxime reveals a significant reduction in corrosion current density, indicating slower corrosion kinetics. mdpi.comresearchgate.net EIS measurements show an enhanced charge transfer resistance, which is consistent with the formation of a more protective and stable surface film that impedes charge transfer processes related to corrosion. mdpi.comresearchgate.net

Furthermore, this compound helps to suppress undesirable side reactions, most notably the hydrogen evolution reaction. mdpi.comresearchgate.net By minimizing hydrogen gas formation and release at the cathode, the additive prevents defects such as pits and cracks in the coating, leading to a more uniform and integral deposit. researchgate.net This suppression of random nucleation and hydrogen evolution contributes to the refinement of the coating's microstructure and its superior protective qualities. mdpi.comresearchgate.net

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Mechanisms of Action

Antibacterial Activity (Gram-positive and Gram-negative Bacteria)

3-Acetylpyridine (B27631) oxime has demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research has shown its efficacy, and when incorporated into terpolymers, the resulting compounds strongly inhibit the growth of various microorganisms. tandfonline.com The antibacterial effects have been observed against bacteria such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). tandfonline.comresearchgate.net

The antibacterial activity of oxime derivatives is a subject of ongoing research, with various studies synthesizing and testing new compounds for their efficacy. For instance, a series of oxime ester derivatives synthesized from dehydroabietic acid displayed extensive antibacterial activity against several bacterial strains. researchgate.net Similarly, other studies have explored pyridine (B92270) derivatives for their antimicrobial potential against a range of bacteria. researchgate.net

To provide a clearer understanding of its antibacterial spectrum, the following table summarizes the activity of compounds related to 3-acetylpyridine oxime against specific bacteria.

| Bacterial Strain | Gram Type | Observed Activity | Reference |

| Escherichia coli | Gram-negative | Inhibited by terpolymers containing this compound moieties. | tandfonline.com |

| Bacillus subtilis | Gram-positive | Inhibited by terpolymers containing this compound moieties. | tandfonline.com |

| Staphylococcus aureus | Gram-positive | Inhibited by terpolymers containing this compound moieties. | tandfonline.com |

| Pseudomonas aeruginosa | Gram-negative | Inhibited by terpolymers containing this compound moieties. | tandfonline.com |

Antifungal Activity

In addition to its antibacterial properties, this compound and its derivatives have shown significant antifungal activity. Terpolymers synthesized with this compound have been effective against pathogenic fungi like Alternaria solani and Fusarium oxysporum. tandfonline.com The antifungal potential of oxime-containing compounds is a broad area of investigation, with many derivatives being synthesized and tested against various fungal pathogens. ufms.brmdpi.comnih.gov

For example, metal complexes derived from oximes of 2-acetylpyridine (B122185) have demonstrated appreciable activity against Candida albicans. ufms.br Furthermore, certain 1,2,4-triazole (B32235) derivatives incorporating an oxime ether moiety have exhibited broad-spectrum antifungal activities against several phytopathogens. mdpi.com

The table below details the antifungal activity of this compound and related compounds against specific fungi.

| Fungal Strain | Observed Activity | Reference |

| Alternaria solani | Inhibited by terpolymers containing this compound moieties. | tandfonline.com |

| Fusarium oxysporum | Inhibited by terpolymers containing this compound moieties. | tandfonline.com |

| Candida albicans | Appreciable activity from metal complexes derived from 2-acetylpyridine oxime. | ufms.br |

| Sclerotinia sclerotiorum | High activity from certain 1,2,4-triazole derivatives with oxime ether. | mdpi.com |

| Pythium infestans | High activity from certain 1,2,4-triazole derivatives with oxime ether. | mdpi.com |

| Rhizoctonia solani | High activity from certain 1,2,4-triazole derivatives with oxime ether. | mdpi.com |

| Botrytis cinerea | Moderate to high activity from certain 1,2,4-triazole derivatives with oxime ether. | mdpi.com |

Proposed Inhibitory Mechanisms (e.g., Membrane Disruption, Leakage of Intracellular Contents)

The antimicrobial action of compounds like this compound is often attributed to their ability to disrupt the cellular membranes of microorganisms. researchgate.net A proposed mechanism suggests that cationic forms of these compounds can bind to the negatively charged surfaces of bacterial cells. tandfonline.comresearchgate.net This interaction leads to the disruption of the cytoplasmic membrane, compromising its integrity. tandfonline.comresearchgate.net

The disruption of the cell membrane can result in the leakage of essential intracellular contents, such as potassium ions (K+), DNA, and RNA, ultimately leading to cell death. researchgate.netresearchgate.net This mode of action is a common feature among many antimicrobial peptides and synthetic mimics that target the microbial membrane. nih.govnih.govfrontiersin.orgucl.ac.uk The primary steps of this mechanism are believed to be:

Adsorption onto the bacterial cell surface. researchgate.net

Diffusion through the cell wall. researchgate.net

Binding to the cytoplasmic membrane. researchgate.net

Disruption of the cytoplasmic membrane. researchgate.net

Leakage of intracellular contents. researchgate.netresearchgate.net

For fungi, a proposed mechanism involves the inhibition of the synthesis of or direct interaction with ergosterol, a key component of the fungal cell membrane. This interference also leads to membrane disruption and prevents the formation of microbial biofilms. tandfonline.com

Neurological and Cholinesterase Reactivation

Reactivation of Nerve Agent-Inhibited Acetylcholinesterases

Oximes, including those derived from pyridine, are critically important as reactivators of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system. jcu.cz Nerve agents and other organophosphorus compounds can inhibit AChE by covalently bonding to the serine residue in the enzyme's active site. jcu.czunl.edu This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a toxic overstimulation of cholinergic receptors. jcu.czupm.edu.my

Oxime compounds can reverse this inhibition by nucleophilically attacking the phosphorus atom of the organophosphate, thereby breaking the bond with the enzyme and restoring its function. jcu.czupm.edu.myresearchgate.net This reactivation is a crucial step in the treatment of poisoning by nerve agents. unl.eduhhs.gov The effectiveness of an oxime is largely dependent on its ability to reactivate the specific nerve agent-inhibited AChE. unl.eduhhs.gov

Insights into Reactivation Mechanisms

The reactivation of inhibited acetylcholinesterase by oximes is a complex process influenced by several factors. For the oxime to be effective, it must first bind to the inhibited enzyme. The presence of a quaternary nitrogen group in the oxime molecule, as is common in pyridine-based oximes, enhances its affinity for the AChE active site. jcu.cz

Once bound, the oximate anion, the deprotonated form of the oxime, acts as the nucleophile. The rate of reactivation is therefore pH-dependent, as the dissociation of the oxime is necessary for it to attack the phosphorylated enzyme. jcu.cz The mechanism involves the formation of an intermediate complex between the inhibited enzyme and the reactivator, followed by the cleavage of the organophosphate from the enzyme. jcu.czresearchgate.net

The structure of both the oxime and the inhibiting organophosphate significantly impacts the reactivation rate. nih.gov Steric hindrance from the alkoxy groups of the organophosphate can impede the access of the oxime to the phosphorus atom. nih.gov Research has shown that modifications to the enzyme's active site can enhance the reactivation rates by facilitating better access for the oxime. nih.gov The orientation of the oxime as it approaches the phosphorus atom is also a critical factor in the efficiency of the reactivation process. nih.gov

Anticancer and Cytotoxic Properties

The cytotoxic potential of oxime derivatives against various cancer cell lines is a significant area of research. nih.gov While specific data for this compound is limited, studies on closely related compounds and derivatives provide insights into its potential anticancer effects.

Acylated oximes derived from triterpenes have demonstrated cytotoxic or antiproliferative activity against numerous cancer cell lines. nih.gov The introduction of an oxime group into a chemical structure is considered a viable strategy for developing cytotoxic agents. nih.gov For instance, certain oxime derivatives have shown potent anticancer activity, with some compounds exhibiting IC₅₀ values in the micromolar range against cell lines such as A-375 (skin melanoma), MCF-7 (breast cancer), HT-29 (colon cancer), and H-460 (lung cancer). nih.gov

Research on phosphanegold(I) complexes incorporating a 3-thiosemicarbano-butan-2-one oxime (TBO) ligand revealed that these complexes exhibit significant cytotoxic effects against HCT116 (human colon cancer), MDA-MB-231 (human breast cancer), and B16 (murine skin cancer) cell lines, with some showing higher activity than the standard drug cisplatin. mdpi.com The cytotoxic mechanism of these complexes is suggested to involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. researchgate.net Specifically, an increase in the pro-apoptotic gene caspase-3 and a reduction in the anti-apoptotic gene BCL-xL were observed. ecronicon.net

Furthermore, silicon and germanium-containing O-ethers of 2-acetylpyridine oxime have shown high cytotoxicity against mouse hepatoma (MG-22A) and human fibrosarcoma (HT-1080) tumor cell lines. airitilibrary.com Hydrazones of 3-acetylpyridine, which are structurally related to the oxime, have also been noted for their anti-tumor activity. researchgate.netrsc.org

Table 1: Cytotoxic Activity of Selected Oxime Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Oxime Compound 11g | A-375 | 0.87 | nih.gov |

| Oxime Compound 11g | MCF-7 | 0.28 | nih.gov |

| Oxime Compound 11g | HT-29 | 2.43 | nih.gov |

| Oxime Compound 11g | H-460 | 1.04 | nih.gov |

| Oxime Compound 11d | A-375 | 1.47 | nih.gov |

| Oxime Compound 11d | MCF-7 | 0.79 | nih.gov |

| Oxime Compound 11d | HT-29 | 3.8 | nih.gov |

| Oxime Compound 11d | H-460 | 1.63 | nih.gov |

| Tryptanthrin-6-oxime hexamethylbenzene-ruthenium(II) complex | MCF-7 | 9.0 ± 4.4 | researchgate.net |

| Tryptanthrin-6-oxime hexamethylbenzene-ruthenium(II) complex | MCF-7CR | 8.9 ± 1.5 | researchgate.net |

| Ruthenium(II) arene complex with 2-acetylpyridine oxime | MIA PaCa-2 | 5.31 ± 1.95 | researchgate.net |

| Molecular Rhomboid 1 | MDA-MB-231 | 86.75 ± 1.89 | researchgate.net |

| Molecular Rhomboid 3 | MDA-MB-231 | 97.22 ± 0.49 | researchgate.net |

| Molecular Rhomboid 3 | SK-OV-3 | 89.98 ± 0.86 | researchgate.net |

This table presents data for various oxime derivatives to illustrate the general anticancer potential of this class of compounds.

Anti-inflammatory and Analgesic Effects

Pyridine oxime derivatives have been recognized for their anti-inflammatory and analgesic properties. researchgate.net The anti-inflammatory activity of oximes is linked to the inhibition of key inflammatory mediators. Several kinases targeted by oximes, such as cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), are involved in regulating pro-inflammatory responses. nih.gov These kinases can trigger the activity of transcription factors like NF-κB, which plays a central role in inflammation. nih.gov

Studies on various oxime compounds have demonstrated their potential as anti-inflammatory agents, with some showing efficacy comparable to standard drugs like dexamethasone. nih.govjppres.com For instance, certain hydrazone derivatives have exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema assays. jocpr.com

In addition to anti-inflammatory effects, analgesic properties have also been reported for derivatives of 3-acetylpyridine. A series of substituted pyridine, pyrazoline, and thiopyrimidine derivatives synthesized from 3-acetylpyridine showed good analgesic activity, comparable to the reference drug Voltarene, in writhing tests in mice. jocpr.comsci-hub.se

Antiviral Potentials (e.g., HIV, HCV)

The antiviral properties of pyridine oximes and their derivatives have been explored against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.net

Hydrazones of 3- and 4-acetylpyridine (B144475) have been shown to inhibit the replication of both positive and negative RNA strands of HCV. researchgate.netrsc.org The NS5B RNA-dependent RNA polymerase is a key enzyme for HCV replication and a primary target for antiviral drug development. nih.govplos.orgnih.govwikipedia.org Various non-nucleoside inhibitors targeting allosteric sites on the NS5B polymerase have been identified, which interfere with the conformational changes required for the initiation and elongation of RNA synthesis. nih.gov Thiazolidinone derivatives, for example, have been shown to inhibit HCV NS5B polymerase with IC₅₀ values in the micromolar range. mdpi.com

Regarding anti-HIV activity, some oximes have been reported to act as inhibitors of HIV protease. nih.gov Furthermore, certain pyridine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comscielo.brnih.govnih.gov For instance, pyridylmethyl-substituted oximinoarylsulfonamides have demonstrated potent inhibition of HIV-1 protease with low nanomolar EC₅₀ values against both wild-type and resistant HIV strains. globalauthorid.com

Antioxidant Activity and Reactive Oxygen Species Scavenging

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govmdpi.com A lower IC₅₀ value in a DPPH assay indicates higher antioxidant activity. jppres.comresearchgate.net While specific data for this compound is scarce, studies on related pyridine derivatives have demonstrated antioxidant capabilities. For example, a copper complex based on nicotinic acid with 2-hydroxypyridine (B17775) showed a superoxide (B77818) dismutase (SOD) inhibitory concentration of 49.07 mM. rsc.org SODs are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals. researchgate.net

The general class of oximes has also been associated with antioxidant properties. jppres.com The antioxidant capacity of various plant extracts rich in phenolic compounds, which can include structures with some similarities to pyridine derivatives, has been extensively studied, often showing significant DPPH radical scavenging activity. nih.govresearchgate.net

Other Pharmacological Activities

Antileishmanial Activity

Antidiabetic Activity